molecular formula C14H6Cl4O4 B13668508 Peroxide, bis(2,5-dichlorobenzoyl) CAS No. 20358-16-1

Peroxide, bis(2,5-dichlorobenzoyl)

Cat. No.: B13668508
CAS No.: 20358-16-1
M. Wt: 380.0 g/mol
InChI Key: JVXHNZWBWQKDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,5-dichlorobenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial applications. It is known for its ability to initiate polymerization reactions and act as a cross-linking agent in the production of silicone rubbers. The compound is characterized by its two dichlorobenzoyl groups connected by a peroxide linkage, making it a potent source of free radicals upon decomposition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(2,5-dichlorobenzoyl) Peroxide typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out in an organic solvent such as toluene or chloroform. The process involves the following steps:

  • Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent.
  • Slowly add hydrogen peroxide to the solution while maintaining the temperature below 10°C.
  • Add a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
  • Stir the mixture for several hours to ensure complete reaction.
  • Filter the precipitated Bis(2,5-dichlorobenzoyl) Peroxide and wash it with cold water to remove any impurities.
  • Dry the product under reduced pressure.

Industrial Production Methods: In industrial settings, the production of Bis(2,5-dichlorobenzoyl) Peroxide is scaled up using similar reaction conditions but with larger reactors and continuous processing techniques. The use of automated systems ensures precise control of temperature, reactant addition, and product isolation, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of chemical reactions, including:

    Polymerization: Initiates the polymerization of monomers such as styrene, methyl methacrylate, and vinyl chloride.

    Cross-linking: Facilitates the cross-linking of silicone rubbers, enhancing their mechanical properties.

    Oxidation: Acts as an oxidizing agent in organic synthesis.

Common Reagents and Conditions:

    Polymerization: Typically carried out at elevated temperatures (50-100°C) in the presence of monomers and solvents.

    Cross-linking: Conducted at lower temperatures (20-50°C) in the presence of silicone rubber compounds.

    Oxidation: Requires the presence of substrates such as alcohols or alkenes and is performed under mild conditions.

Major Products:

    Polymerization: Produces high molecular weight polymers.

    Cross-linking: Results in cross-linked silicone rubber with improved elasticity and strength.

    Oxidation: Yields oxidized products such as ketones and epoxides.

Scientific Research Applications

Chemistry:

  • Used as an initiator in the polymerization of various monomers to produce plastics and resins.
  • Employed in the synthesis of fine chemicals and pharmaceuticals.

Biology:

  • Investigated for its potential use in controlled drug release systems due to its ability to generate free radicals.

Medicine:

  • Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.

Industry:

  • Widely used in the production of silicone rubbers, adhesives, and coatings.
  • Acts as a curing agent in the manufacture of composite materials.

Mechanism of Action

Mechanism: The primary mechanism of action of Bis(2,5-dichlorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates two 2,5-dichlorobenzoyl radicals, which can further decompose to form dichlorobenzene and carbon dioxide. The generated radicals initiate polymerization or cross-linking reactions by reacting with monomers or

Properties

CAS No.

20358-16-1

Molecular Formula

C14H6Cl4O4

Molecular Weight

380.0 g/mol

IUPAC Name

(2,5-dichlorobenzoyl) 2,5-dichlorobenzenecarboperoxoate

InChI

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(17)9(5-7)13(19)21-22-14(20)10-6-8(16)2-4-12(10)18/h1-6H

InChI Key

JVXHNZWBWQKDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)OOC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.